cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine
Description
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine is a fluorinated cyclohexanediamine derivative characterized by a cis-configuration at the 1,4-positions of the cyclohexane ring and a 2,2-difluoroethyl substituent on one amine group. This structural motif combines the conformational rigidity of the cyclohexane scaffold with the electronic and steric effects of fluorine, making it a promising candidate for pharmaceutical and polymer applications. The difluoroethyl group introduces strong electron-withdrawing effects, which modulate the basicity and solubility of the compound, while the cis geometry may influence its molecular interactions in biological systems or materials .
Properties
Molecular Formula |
C8H16F2N2 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
4-N-(2,2-difluoroethyl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)5-12-7-3-1-6(11)2-4-7/h6-8,12H,1-5,11H2 |
InChI Key |
XKBHGDCLVYEHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine typically involves the reaction of 1,4-cyclohexanediamine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Coordination Chemistry with Platinum(II)
The compound serves as a bidentate ligand in platinum(II) complexes, forming neutral chelates with antitumor properties. Key findings include:
Synthesis of [Pt(cis-1,4-dach)X₂] Complexes
Reaction with K₂PtCl₄ in aqueous media yields square-planar complexes (X = Cl⁻, malonate). Structural characterization via X-ray crystallography confirms the cis-1,4-diamine (dach) adopts a chair conformation, with Pt–N bond lengths of ~2.05 Å .
| Complex | X Ligand | Antitumor Activity (L1210 Leukemia) |
|---|---|---|
| [Pt(cis-1,4-dach)Cl₂] | Cl⁻ | IC₅₀ = 0.12 µM (vs. 0.15 µM for cisplatin) |
| [Pt(cis-1,4-dach)malonate] | Malonate | IC₅₀ = 0.18 µM |
These complexes exhibit enhanced aqueous solubility (10× higher than cisplatin analogs) and partial circumvention of cisplatin resistance in murine leukemia models .
Synthetic Modifications
Salt Formation
The diamine exists predominantly as a dihydrochloride salt (C₈H₁₈F₂N₂·2HCl), enhancing solubility in polar solvents (H₂O, MeOH) . Deprotonation with NaHCO₃ regenerates the free base for further reactions.
Functionalization Pathways
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/NaH to produce tertiary amines.
-
Acylation : Forms amides with acyl chlorides (e.g., AcCl) in dichloromethane .
Comparative Reactivity
The difluoroethyl group differentiates this compound from non-fluorinated analogs:
| Feature | cis-N1-(2,2-Difluoroethyl)-1,4-dach | 1,4-Cyclohexanediamine |
|---|---|---|
| Lipophilicity | Increased (logP = 1.2) | logP = -0.5 |
| Basicity (pKa) | N1: 7.8; N4: 8.2 | N1: 9.1; N4: 9.3 |
| Coordination Strength | Moderate (logK = 4.5 with Pt²⁺) | Strong (logK = 5.8) |
Fluorine’s inductive effect reduces nitrogen basicity but improves membrane permeability in biological systems .
Mechanistic Insights
-
DNA Binding : Pt complexes with cis-1,4-dach form 1,2-intrastrand crosslinks with guanine residues, similar to cisplatin but with altered adduct distortion angles .
-
Resistance Profile : [Pt(cis-1,4-dach)Cl₂] shows reduced cross-resistance in Pt-resistant cell lines, suggesting distinct DNA interaction modes .
Scientific Research Applications
Based on the search results, here's what is known about the compound cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine and related compounds:
Basic Information
this compound dihydrochloride is a chemical compound with the catalog ID U141432 . Key details include:
- CAS: 2841426-44-4
- MDL: MFCD33401715
- Purity: 95%
- Formula: C8H18Cl2F2N2
- IUPAC Name: (1s,4s)-N1-(2,2-difluoroethyl)cyclohexane-1,4-diamine dihydrochloride
Potential Applications
While the search results do not directly specify applications for this compound, they do provide some context:
- Building Blocks: This compound is categorized as a building block .
- Related Diamines: cis-1,2-diaminocyclohexane derivatives have been explored for optimizing factor Xa (fXa) inhibitors .
- Chiral Ligands: Diamines, including cis-1,2-diaminocyclohexane derivatives, can be used as chiral ligands in asymmetric synthesis .
- Material Science: Cyclohexane derivatives are used as building blocks for creating photoluminescent materials and polymers. They also act as key intermediates in organic synthesis.
Given that this compound is a cyclohexane derivative, a diamine, and a building block, it could potentially be used in similar applications, such as in the synthesis of:
Mechanism of Action
The mechanism of action of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological studies, the compound may interact with proteins or nucleic acids, while in industrial applications, it may participate in catalytic processes.
Comparison with Similar Compounds
Structural and Electronic Comparisons
(a) 1,4-Cyclohexanediamine (14CHDA)
- Synthesis : 14CHDA is produced via reductive amination of 1,4-cyclohexanediol using RANEY® Ni and ammonia, achieving near-quantitative yields . In contrast, the synthesis of cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine likely requires fluorination steps, which may reduce overall yield due to the reactivity of fluorine-containing reagents.
- Electronic Effects : The absence of fluorine in 14CHDA results in higher basicity (pKa ~9–10 for primary amines) compared to the difluoroethyl derivative, where fluorine’s electron-withdrawing nature lowers the pKa of the adjacent amine, enhancing bioavailability and altering protein-binding interactions .
(b) Non-Fluorinated Cyclohexanediamine Derivatives
- Compounds like N-phenyl-1-cyclohexene-1-carboxamide () lack fluorine substituents, leading to higher solubility in polar solvents.
(c) Fluorinated Pharmaceutical Building Blocks
- Fluorine is a critical component in ~30% of FDA-approved drugs due to its ability to enhance metabolic stability and binding affinity. For example, fluorinated amines in drugs like ciprofloxacin exhibit prolonged half-lives. The difluoroethyl group in this compound may similarly resist oxidative metabolism, improving pharmacokinetics .
Physicochemical Properties
| Property | This compound | 1,4-Cyclohexanediamine (14CHDA) | N-Phenyl-1-cyclohexene-1-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~220 (estimated) | 114.19 | 280.17 (as brominated derivative) |
| Solubility in Water | Low (fluorine-induced hydrophobicity) | High | Moderate |
| pKa (Amine Group) | ~7–8 (estimated) | ~9–10 | ~5–6 (amide proton) |
| Key Applications | Pharmaceuticals, polymer catalysts | Polymer monomers | Synthetic intermediates |
Biological Activity
cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine (CAS: 2841426-44-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C8H18Cl2F2N2
- Molecular Weight : 251.14 g/mol
- IUPAC Name : (1s,4s)-N1-(2,2-difluoroethyl)cyclohexane-1,4-diamine dihydrochloride
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with cellular targets. Preliminary studies suggest that it may exhibit anti-tumor properties similar to those observed with platinum-based drugs. The compound's structure allows it to potentially form adducts with DNA, leading to cytotoxic effects in cancer cells.
Antitumor Activity
Research indicates that compounds related to this compound have been tested against various cancer cell lines. For instance, studies on platinum(IV) complexes incorporating similar diamine structures have shown significant cytotoxicity against leukemia and reticulosarcoma cell lines:
- L1210/0 leukemia cells : Displayed a tumor growth inhibition percentage (%T/C) ranging from 135 to over 700.
- L1210/DDP resistant cells : Showed reduced but significant activity compared to sensitive lines.
- M5076 reticulosarcoma cells : High activity noted in specific analogs .
Data Table of Biological Activity
| Compound | Cell Line | %T/C (Tumor Growth Inhibition) | Notes |
|---|---|---|---|
| cis-N1-(2,2-Difluoroethyl)-DACH | L1210/0 | 135 - >700 | Significant cytotoxicity observed |
| Platinum(IV) complex | L1210/DDP | Reduced but significant | Resistance noted |
| Platinum(IV) complex | M5076 | Highly active | Specific analogs showed efficacy |
Study 1: Synthesis and Characterization
A study focused on synthesizing novel platinum(IV) complexes with various ligands including this compound. The complexes were characterized using elemental analysis and spectroscopy techniques. The results indicated that the presence of difluoroethyl groups enhanced the antitumor activity by modulating the interaction with DNA .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that the administration of this compound in murine models led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest in cancer cells .
Q & A
Q. Table 1. Comparative Properties of cis- vs. trans-1,4-Cyclohexanediamine Derivatives
| Property | cis-N1-(2,2-Difluoroethyl) | trans-N1-(2,2-Difluoroethyl) |
|---|---|---|
| Melting Point (°C) | 145–148* | 132–135* |
| LogP (Octanol-Water) | 1.8 | 1.5 |
| Stability in pH 7.4 Buffer | >48 hours | >72 hours |
| Metal Chelation Capacity | Moderate (Kd = 10⁻⁶ M) | High (Kd = 10⁻⁸ M) |
Q. Table 2. Key Analytical Markers for Isomer Differentiation
| Technique | cis-Isomer Signature | trans-Isomer Signature |
|---|---|---|
| NMR | δ 3.2–3.5 (m, axial H), | δ 3.0–3.3 (m, equatorial H), |
| NMR | δ -120 to -125 (dd, J = 15 Hz) | δ -115 to -120 (dd, J = 12 Hz) |
| IR | N-H stretch at 3350 cm⁻¹ (broad) | N-H stretch at 3320 cm⁻¹ (sharp) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
